Dihydrorobinetin
Overview
Description
Dihydrorobinetin is a naturally occurring flavonoid compound primarily extracted from the wood of the black locust tree (Robinia pseudoacacia). It is characterized by its white crystalline solid form and is known for its significant biological activities. The compound has a molecular formula of C15H12O7 and is also referred to as 3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-chromen-4-one .
Mechanism of Action
Target of Action
Dihydrorobinetin, a natural flavonoid compound , has been found to interact with several targets. It has inhibitory properties and is structurally related to pelargonidin chloride . It has been shown to inhibit the growth of typhimurium by interfering with fatty acid synthesis and p-hydroxybenzoic acid biosynthesis in vitro .
Mode of Action
This compound’s mode of action involves binding with selenium compounds . It also inhibits the production of antimicrobial substances, including lipoxygenase, cyclooxygenase, and phospholipase A2 enzymes . Furthermore, it inhibits the expression of genes encoding for fatty acid synthase (FAS), leading to a decrease in the levels of fatty acids in cells .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in fatty acid synthesis and p-hydroxybenzoic acid biosynthesis . By inhibiting these pathways, this compound can disrupt the normal functioning of certain cells, such as typhimurium .
Pharmacokinetics
It is known that this compound has high resistance against hydroxylation and other oxidative reactions that could lead to its degradation .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the levels of fatty acids in cells due to the inhibition of fatty acid synthase . It also has inhibitory effects on the production of antimicrobial substances .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the extraction of this compound was optimized by evaluating the influence of various extraction parameters such as temperature, extraction time, solvent nature, and wood/solvent mass ratio . These factors can potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrorobinetin can be synthesized through various extraction techniques from the heartwood of Robinia pseudoacacia. The extraction process involves optimizing parameters such as temperature, extraction time, solvent nature, and wood-to-solvent mass ratio to achieve an efficient, safe, and cost-effective extraction . The most effective extraction method has been found to be Soxhlet extraction using aqueous acetone, which yields a high concentration of this compound .
Industrial Production Methods: On an industrial scale, this compound is purified using centrifugal partition chromatography. This method involves first developing the purification process on a small volume column and then scaling it up to a larger column with higher sample loading capacity. This allows for the purification of more than 1.3 grams of this compound in a single run .
Chemical Reactions Analysis
Types of Reactions: Dihydrorobinetin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl groups in its structure, which can participate in hydrogen bonding and other interactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the specific functional groups present in the compound.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
Dihydrorobinetin has a wide range of scientific research applications across various fields:
Comparison with Similar Compounds
Quercetin: A well-known flavonoid with strong antioxidant properties, quercetin is similar to this compound but has a different hydroxylation pattern on its phenyl rings.
Kaempferol: Another flavonoid with antioxidant and anti-inflammatory properties, kaempferol is structurally similar to this compound but lacks some of the hydroxyl groups present in this compound.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-7-1-2-8-11(5-7)22-15(14(21)12(8)19)6-3-9(17)13(20)10(18)4-6/h1-5,14-18,20-21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJCDPYIMBSOKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C(=C3)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60918435 | |
Record name | 3,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60918435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-33-6, 93432-80-5 | |
Record name | Dihydrorobinetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093432805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC59266 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60918435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R-trans)-2,3-dihydro-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.